molecular formula C13H17F3O3S B14380935 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene CAS No. 90183-75-8

1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene

Cat. No.: B14380935
CAS No.: 90183-75-8
M. Wt: 310.33 g/mol
InChI Key: XPMUNJPEYHWUAD-UHFFFAOYSA-N
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Description

1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a propoxy group bearing a propane-2-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(trifluoromethyl)phenol with 1-bromo-3-chloropropane under basic conditions to form 1-(3-chloropropoxy)-3-(trifluoromethyl)benzene. This intermediate is then reacted with propane-2-sulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides may be employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Propane-2-sulfonyl)propoxy]benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)phenol: Lacks the propoxy and sulfonyl groups, leading to different reactivity and applications.

    1-(3-Chloropropoxy)-3-(trifluoromethyl)benzene: An intermediate in the synthesis of the target compound, with distinct chemical properties.

Uniqueness

1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90183-75-8

Molecular Formula

C13H17F3O3S

Molecular Weight

310.33 g/mol

IUPAC Name

1-(3-propan-2-ylsulfonylpropoxy)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C13H17F3O3S/c1-10(2)20(17,18)8-4-7-19-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3

InChI Key

XPMUNJPEYHWUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCCOC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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